molecular formula C16H15NO3S2 B2889708 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034487-97-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2889708
CAS RN: 2034487-97-1
M. Wt: 333.42
InChI Key: HQVFWHTXEGHNQH-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Synthetic Approaches and Chemical Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that has been explored in various synthetic routes and chemical reactions, showcasing its potential in organic synthesis and the development of new chemical entities.

  • Efficient Synthesis Techniques : A study detailed a one-pot, three-component synthesis method involving 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol, highlighting an environmentally friendly and straightforward protocol with good yields (Raju, Maram, Anitha, & Sreenivasulu, 2022).
  • Decarboxylative Claisen Rearrangement : Another research focused on the decarboxylative Claisen rearrangement of furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, yielding 2,3-disubstituted heteroaromatic products in good yield, demonstrating the compound's utility in generating complex heteroaromatic structures (Craig, King, Kley, & Mountford, 2005).

Chemical Properties and Reactions

The chemical properties and reactions of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide have been studied to understand its behavior under various conditions and its potential applications in creating pharmacologically active molecules.

  • Chemoselective Acetylation : Research on chemoselective monoacetylation of amino groups to yield N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcased the applicability of this compound in the synthesis of medically relevant molecules (Magadum & Yadav, 2018).
  • Photoinduced Oxidative Annulation : A study demonstrated the use of this compound in photoinduced direct oxidative annulation, providing access to highly functionalized polyheterocyclic compounds, indicating its potential in the synthesis of complex organic molecules (Zhang et al., 2017).

Molecular Structure and Synthesis

The molecular structure and synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide have been explored to enhance the understanding of its chemical behavior and potential applications.

  • Expanded Calix[n]pyrroles Synthesis : A detailed study on the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers, including furans, pyrroles, and thiophenes, underscored the versatility of this compound in creating novel macrocyclic and oligomeric structures (Nagarajan, Ka, & Lee, 2001).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(8-12-4-7-21-10-12)17-11-16(19,13-3-5-20-9-13)14-2-1-6-22-14/h1-7,9-10,19H,8,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVFWHTXEGHNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

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